2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Overview
Description
2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of nitro, trifluoromethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene typically involves the nitration of 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Reduction: 2-Amino-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of trifluoromethyl groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.
Comparison with Similar Compounds
- 2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
- 2-Nitro-1-(trifluoromethoxy)-5-(trifluoromethyl)benzene
- 2-Nitro-1-(trifluoromethoxy)-6-(trifluoromethyl)benzene
Comparison: Compared to its analogs, 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl and trifluoromethoxy groups, which can influence its reactivity and interaction with other molecules. The position of these groups can affect the compound’s electronic properties, steric hindrance, and overall stability, making it suitable for specific applications where other analogs may not be as effective.
Properties
IUPAC Name |
2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)4-1-2-6(18-8(12,13)14)5(3-4)15(16)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNXQIODJPOKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545819 | |
Record name | 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104678-93-5 | |
Record name | 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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